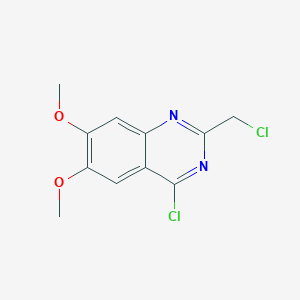

4-Chlor-2-(chlormethyl)-6,7-dimethoxychinazolin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

Biological Studies: The compound is used in studies investigating the biological activity of quinazoline derivatives, including their effects on various cellular pathways.

Chemical Research: It is utilized in the synthesis of complex organic molecules and as a precursor in various chemical reactions.

Industrial Applications: The compound’s derivatives are explored for their potential use in industrial processes, such as the development of new materials and catalysts.

Wirkmechanismus

Target of Action

Related compounds such as pyrimidines have been reported to exhibit a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

Related compounds have shown cytotoxic activities against certain cell lines

Biochemical Pathways

Related compounds have been reported to affect various pathways, leading to a range of effects such as anti-inflammatory and cytotoxic activities .

Result of Action

Related compounds have shown cytotoxic activities against certain cell lines , suggesting that 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline may have similar effects.

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline typically involves the reaction of 2-amino-5,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-chloro-2-(chloromethyl)aniline under anhydrous conditions to yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce biaryl compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloro-2-methylquinazoline: Similar in structure but lacks the chloromethyl group.

2-(Chloromethyl)quinoline: Contains a quinoline ring instead of a quinazoline ring.

2-Chloro-4-(chloromethyl)thiazole: Contains a thiazole ring instead of a quinazoline ring.

Uniqueness

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline is a synthetic compound belonging to the quinazoline family, notable for its diverse biological activities and therapeutic potential. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₁H₁₃Cl₂N₁O₂

- Molecular Weight : 224.64 g/mol

- Log P : 2.3 to 2.53 (indicating good membrane permeability)

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline primarily acts as an antagonist at the alpha-1 adrenergic receptor . This interaction leads to a cascade of biochemical events that influence vascular tone and blood pressure regulation by:

- Activation of Phospholipase C : This increases intracellular calcium levels.

- Protein Kinase C Activation : This further modulates smooth muscle contraction pathways.

Additionally, the compound exhibits interactions with cytochrome P450 enzymes, which are crucial for drug metabolism, affecting its pharmacokinetic profile.

Antihypertensive Effects

Research indicates that derivatives of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline show promising antihypertensive properties . In studies involving renal hypertensive dogs, oral administration resulted in significant reductions in blood pressure (from 180/100 to lower levels) .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity . Studies reveal that certain derivatives demonstrate potent effects against various bacterial strains, indicating potential applications in treating infections .

Anticancer Activity

Quinazoline derivatives, including 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline, have shown anticancer properties in vitro. For instance, they exhibit cytotoxic effects against several human cancer cell lines such as lung (A549) and colon (HCT116) carcinomas . The mechanism involves cell cycle arrest and apoptosis induction in sensitive cancer cells.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity and unique features of compounds structurally similar to 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 0.99 | Contains an amino group instead of chloromethyl |

| 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | 0.94 | Features a benzyloxy group enhancing lipophilicity |

| 4-Chloro-6,7-dimethoxyquinazolin-2-amine | 0.93 | Substituted amine provides different reactivity |

| 4-Chloro-6,7,8-trimethoxyquinazoline | 0.91 | Additional methoxy group alters biological activity |

Case Studies

- Antihypertensive Study : A study on renal hypertensive dogs demonstrated that doses effectively lowered blood pressure significantly when administered orally .

- Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects on various cancer cell lines using MTT assays to determine IC50 values, showing significant anticancer potential .

Eigenschaften

IUPAC Name |

4-chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O2/c1-16-8-3-6-7(4-9(8)17-2)14-10(5-12)15-11(6)13/h3-4H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNREQVLKZEOQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)CCl)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647976 |

Source

|

| Record name | 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044768-40-2 |

Source

|

| Record name | 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.